molecular formula C8H9N5 B2569131 N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine CAS No. 200431-98-7

N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2569131
CAS RN: 200431-98-7
M. Wt: 175.195
InChI Key: WKJQXLYKOGTVRQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” is not explicitly provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” are not explicitly provided in the search results .

Scientific Research Applications

Kinase Inhibitor

The compound can be used as a kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. They work by blocking the action of a particular enzyme known as a kinase, which cells need to divide and grow.

Antifungal Applications

“N-(substituted pyridinyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide” derivatives, which could potentially include our compound of interest, have shown antifungal activity . They have been used against various kinds of phytopathogenic fungi.

Agonists at Nicotinic Acetylcholine Receptors

The compound has been found to be an exceptionally potent agonist at nicotinic acetylcholine receptors (nAChRs) . This makes it potentially useful in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.

Analgesic Efficacy

The compound has shown analgesic efficacy across a broad range of pain states, including rodent models of acute thermal nociception, persistent pain, and neuropathic allodynia .

Treatment of Leukemia

The compound has been used as a therapeutic agent to treat leukemia . It specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is often dysregulated in cancer cells.

Research in Drug Development

The compound can be used in drug development research . Its structure and properties can be studied to develop new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The mechanism of action for “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling, storage, and use. The specific safety and hazards information for “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” is not explicitly provided in the search results .

Future Directions

The future directions of a compound refer to its potential applications and research directions. The future directions for “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-7(4-9-3-1)5-10-8-11-6-12-13-8/h1-4,6H,5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJQXLYKOGTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320534
Record name N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

CAS RN

200431-98-7
Record name N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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